molecular formula C12H13BrO2 B2921034 Methyl 3-(4-bromophenyl)cyclobutanecarboxylate CAS No. 1451085-08-7

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate

Cat. No.: B2921034
CAS No.: 1451085-08-7
M. Wt: 269.138
InChI Key: BCNPYQCFSBDXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.138. The purity is usually 95%.
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Scientific Research Applications

Palladium-catalyzed Reactions

Palladium-catalyzed reactions involving cyclobutanones and aryl bromides have been explored for producing arylated benzolactones. This process involves carbon-carbon bond cleavage and formation, indicating the potential of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate in creating complex molecular structures (Matsuda, Shigeno, & Murakami, 2008).

Synthesis and Characterization of Polymers

Research on the synthesis of novel monomers like 2-(3-p-bromophenyl-3-methylcyclobutyl)-2-hydroxyethylmethacrylate (BPHEMA) highlights the application of this compound derivatives in polymer science. The thermal degradation and characterization of such polymers provide insights into their stability and potential applications in material science (Demirelli & Coskun, 1999).

Ester and Formyl Group Competition

Studies on methyl 3-formylcyclobutene-3-carboxylate have investigated the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions. These findings have implications for the strategic planning of organic syntheses involving this compound (Niwayama & Houk, 1992).

Unprecedented Diterpenoids Discovery

In the domain of natural products, the isolation of unprecedented diterpenoids with complex cyclobutane-related ring systems from soft corals suggests the relevance of this compound in the discovery and synthesis of new bioactive compounds (Liang et al., 2013).

Environmental Toxin Studies

Research on 3-methylfuran, a compound structurally related to this compound, as a potential atmospheric contaminant emphasizes the importance of understanding the environmental impact and toxicity of related compounds (Boyd et al., 1978).

Properties

IUPAC Name

methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNPYQCFSBDXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask was placed trifluoroacetic acid (12 L), methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate (2330 g, 8.17 mol, 1.00 equiv), followed by the addition of Et3SiH (3556 g, 30.58 mol, 5.00 equiv) dropwise with stirring at 10-25° C. The resulting solution was stirred at room temperature for 0.5 h, concentrated under vacuum, diluted with 8 L of H2O and extracted with 1×8 L of ethyl acetate. The organic layers were combined, washed with 1×3 L of saturated aqueous sodium bicarbonate and 1×2 L of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 2175 g (crude) of methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate as an orange oil.
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
2330 g
Type
reactant
Reaction Step One
Quantity
3556 g
Type
reactant
Reaction Step One

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